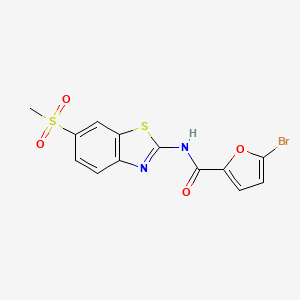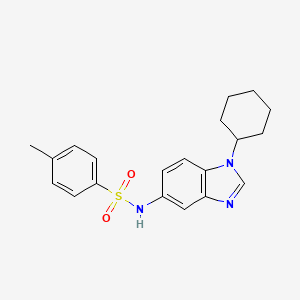![molecular formula C18H12N4O3S B3521290 3-{2-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETYL}CHROMEN-2-ONE](/img/structure/B3521290.png)
3-{2-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETYL}CHROMEN-2-ONE
Vue d'ensemble
Description
3-{2-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}chromen-2-one is a complex organic compound that combines the structural features of chromen-2-one and tetrazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}chromen-2-one typically involves multiple steps:
Formation of Tetrazole Derivative: The tetrazole ring is synthesized by reacting amines with sodium azide and triethyl orthoformate in an acidic medium.
Coupling with Chromen-2-one: The tetrazole derivative is then coupled with chromen-2-one through a sulfanyl linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}chromen-2-one can undergo various chemical reactions:
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the tetrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted phenyl or tetrazole derivatives
Applications De Recherche Scientifique
3-{2-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antibacterial, and antifungal agent.
Material Science: It is explored for its use in the development of new materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 3-{2-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}chromen-2-one involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1,2,3,4-tetrazole: Shares the tetrazole ring but lacks the chromen-2-one moiety.
Chromen-2-one Derivatives: Compounds like coumarin that share the chromen-2-one structure but lack the tetrazole ring.
Uniqueness
3-{2-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)sulfanyl]acetyl}chromen-2-one is unique due to its combined structural features of both chromen-2-one and tetrazole, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .
Propriétés
IUPAC Name |
3-[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S/c23-15(14-10-12-6-4-5-9-16(12)25-17(14)24)11-26-18-19-20-21-22(18)13-7-2-1-3-8-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSJDEUTPVXPOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3521210.png)
![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B3521216.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B3521218.png)
![methyl {6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3521230.png)
![N-(2,6-diethylphenyl)-4-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B3521233.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylacrylamide](/img/structure/B3521251.png)

![ethyl 5-acetyl-4-methyl-2-{[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B3521270.png)

![N-cyclohexyl-2-({3-[(4-methylphenyl)thio]propanoyl}amino)benzamide](/img/structure/B3521301.png)
![5-CHLORO-N-[4-(5-CHLORO-2-METHOXYBENZAMIDO)PHENYL]-2-METHOXYBENZAMIDE](/img/structure/B3521302.png)
![5-bromo-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B3521307.png)
![4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3521320.png)
